1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol” is a compound that contains a 1,2-oxazole ring, which is a five-membered heterocyclic moiety . The compound also contains a phenyl group and an ethanol group .
Synthesis Analysis
The synthesis of 1,2-oxazoles, such as “this compound”, can be achieved through various methods. One of the common methods involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . Another method involves the use of palladium-catalyzed direct arylation of oxazoles .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2-oxazole ring, a phenyl group, and an ethanol group . In IR spectra, compounds with similar structures show an absorption band at 2934.96–2920.80 cm −1, which is assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol' involves the formation of the oxazoline ring followed by the addition of the phenyl group and the hydroxyl group to the molecule.", "Starting Materials": [ "2-bromoethanol", "phenylacetic acid", "thionyl chloride", "triethylamine", "sodium hydroxide", "acetic anhydride", "ethanol", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Synthesis of 3-phenyl-4,5-dihydro-1,2-oxazol-5-amine", "a. React phenylacetic acid with thionyl chloride and triethylamine to form phenylacetyl chloride.", "b. React phenylacetyl chloride with 2-bromoethanol to form 3-phenyl-4,5-dihydro-1,2-oxazol-5-amine.", "Step 2: Synthesis of 1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one", "a. React 3-phenyl-4,5-dihydro-1,2-oxazol-5-amine with acetic anhydride to form 1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one.", "Step 3: Synthesis of 1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol", "a. React 1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one with sodium borohydride in acetic acid to form 1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol.", "b. Purify the product using a mixture of ethanol and water.", "c. Recrystallize the product from ethyl acetate.", "d. Dry the product using magnesium sulfate.", "e. Filter and evaporate the solvent to obtain the final product." ] } | |
CAS No. |
2126-01-4 |
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.